N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)
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Overview
Description
N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzylidene, hydrazinyl, oxoethyl, and dimethoxybenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydrazone Intermediate: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with Benzylamine: The hydrazone intermediate is then reacted with benzylamine to form the benzylhydrazone derivative.
Sulfonamide Formation: The final step involves the reaction of the benzylhydrazone derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyl and dichlorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl or dichlorobenzylidene derivatives.
Scientific Research Applications
N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
- **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
- **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
Uniqueness
The uniqueness of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O5S/c1-33-22-11-10-20(13-23(22)34-2)35(31,32)29(15-17-6-4-3-5-7-17)16-24(30)28-27-14-18-8-9-19(25)12-21(18)26/h3-14H,15-16H2,1-2H3,(H,28,30)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKXRRHRKCCNS-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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